N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group, a diphenylphosphanyl group, and a sulfinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dimethylformamide (DMF) to protect the hydroxyl group . The reaction conditions are carefully controlled to ensure selective protection and high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to sulfonamide under appropriate conditions.
Reduction: The phosphanyl group can be reduced to phosphine.
Substitution: The TBDPS group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Fluoride sources like tetra-n-butylammonium fluoride (TBAF) are used to remove the TBDPS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinamide moiety yields sulfonamide, while reduction of the phosphanyl group yields phosphine.
Scientific Research Applications
N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide involves its role as a protecting group and its reactivity in various chemical transformations. The TBDPS group provides steric protection to hydroxyl groups, preventing unwanted reactions during synthesis . The phosphanyl and sulfinamide groups can participate in coordination chemistry and redox reactions, respectively.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less sterically hindered than TBDPS.
Triisopropylsilyl (TIPS): A silyl protecting group with similar stability to TBDPS but more resistant to fluoride.
Trimethylsilyl (TMS): A less bulky silyl protecting group, easily removed under mild conditions.
Uniqueness
N-(1-{2-[(tert-butyldiphenylsilyl)oxy]phenyl}-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide is unique due to the combination of the TBDPS protecting group, the diphenylphosphanyl group, and the sulfinamide moiety. This combination provides enhanced stability and selectivity in chemical reactions, making it a valuable tool in organic synthesis.
Properties
Molecular Formula |
C40H46NO2PSSi |
---|---|
Molecular Weight |
663.9 g/mol |
IUPAC Name |
N-[1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C40H46NO2PSSi/c1-39(2,3)45(42)41-37(31-44(32-21-11-7-12-22-32)33-23-13-8-14-24-33)36-29-19-20-30-38(36)43-46(40(4,5)6,34-25-15-9-16-26-34)35-27-17-10-18-28-35/h7-30,37,41H,31H2,1-6H3 |
InChI Key |
ZPKWNQHLTCPFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC=C3C(CP(C4=CC=CC=C4)C5=CC=CC=C5)NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.